4-((1-Methyl-1H-imidazol-2-yl)thio)aniline dihydrochloride
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Overview
Description
4-((1-Methyl-1H-imidazol-2-yl)thio)aniline dihydrochloride is a chemical compound that features a unique structure combining an imidazole ring with a thioether linkage to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1-Methyl-1H-imidazol-2-yl)thio)aniline dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Thioether Linkage Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Aniline Substitution: The final step involves the substitution of the aniline group onto the thioether-linked imidazole.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the imidazole ring, potentially altering its electronic properties.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Scientific Research Applications
4-((1-Methyl-1H-imidazol-2-yl)thio)aniline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-((1-Methyl-1H-imidazol-2-yl)thio)aniline dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
- 1-(4-Aminophenyl)-2-methyl-1H-imidazole
- 4-(2-Methyl-1H-imidazol-1-yl)benzenamine
Comparison:
Properties
Molecular Formula |
C10H13Cl2N3S |
---|---|
Molecular Weight |
278.20 g/mol |
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfanylaniline;dihydrochloride |
InChI |
InChI=1S/C10H11N3S.2ClH/c1-13-7-6-12-10(13)14-9-4-2-8(11)3-5-9;;/h2-7H,11H2,1H3;2*1H |
InChI Key |
YILUMJAJFBGEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2=CC=C(C=C2)N.Cl.Cl |
Origin of Product |
United States |
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